molecular formula C17H25N3O B14162559 (+-)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide CAS No. 24606-50-6

(+-)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide

Cat. No.: B14162559
CAS No.: 24606-50-6
M. Wt: 287.4 g/mol
InChI Key: FNICGOJATFUBFY-UHFFFAOYSA-N
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Description

(±)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide is a complex organic compound that features a bicyclic structure with a pyridylpropionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the pyridyl group: This step may involve nucleophilic substitution or palladium-catalyzed coupling reactions.

    Amidation: The final step often involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure or the pyridyl ring.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Could be used in studies of enzyme interactions or receptor binding.

Medicine

    Therapeutics: Possible use in the development of new medications for neurological or psychiatric conditions.

    Diagnostics: May be used in imaging or diagnostic assays.

Industry

    Materials Science:

    Agriculture: Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide
  • N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide

Uniqueness

The uniqueness of (±)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide lies in its specific bicyclic structure and the presence of the pyridylpropionamide moiety, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

24606-50-6

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3

InChI Key

FNICGOJATFUBFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2

Origin of Product

United States

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